Citronellyl laurate

Description

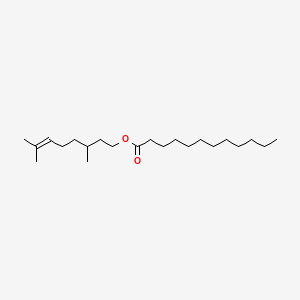

Structure

2D Structure

Properties

CAS No. |

72934-07-7 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl dodecanoate |

InChI |

InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,21H,5-14,16-19H2,1-4H3 |

InChI Key |

GARTVHIDFKCTCG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

Other CAS No. |

72934-07-7 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Citronellyl Laurate

This compound can be synthesized through various methods, including enzymatic processes and traditional chemical reactions. The most notable methods include:

- Lipase-Catalyzed Synthesis : This method employs immobilized lipases as biocatalysts, which enhance the reaction's efficiency and sustainability. Studies have shown that immobilized lipase can maintain stability for extended periods and be reused multiple times without significant loss in activity .

- Silica Gel Catalysis : Research indicates that silica gel can effectively catalyze the esterification reaction between citronellol and lauric acid. The use of silica gel allows for higher yields compared to traditional methods, with yields reported at approximately 12.91% for this compound under optimized conditions .

Properties of this compound

This compound possesses several notable properties that contribute to its utility:

- Organoleptic Properties : The compound has pleasant aroma characteristics, making it suitable for use in fragrance formulations.

- Biological Activity : Citronellyl esters exhibit antimicrobial and anti-inflammatory properties, which enhance their appeal in cosmetic and pharmaceutical applications .

Cosmetics

This compound is widely used in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture and improving the texture of creams and lotions. Its pleasant scent also makes it a popular choice in perfumes and scented products.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for its potential therapeutic benefits. Its antimicrobial properties make it suitable for incorporation into topical formulations aimed at treating skin infections or irritations.

Food Industry

This compound is recognized for its flavoring capabilities in food products. It can be used to impart citrus-like flavors to various food items while also serving as a preservative due to its antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study on lipase-catalyzed acylation demonstrated that citronellyl esters achieved over 91% conversion rates when using Novozym®435 as a biocatalyst, showcasing their potential for large-scale production .

- Research involving silica gel as a catalyst reported successful synthesis of this compound with significant yield improvements compared to traditional methods .

Data Table: Comparison of Synthesis Methods for this compound

| Method | Catalyst | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Lipase-Catalyzed | Novozym®435 | >91 | 2 hours | High conversion rates; suitable for scale-up |

| Silica Gel Catalysis | Silica Gel | 12.91 | 16 hours | Higher yield than traditional methods |

Chemical Reactions Analysis

Esterification of Citronellol and Lauric Acid

-

Catalysts :

-

Silica gel : Acts as a Brønsted acid catalyst, activating the carbonyl group of lauric acid for nucleophilic attack by citronellol. Conversions of 70–89% are achieved under reflux with a Dean–Stark trap (16 hours) .

-

Immobilized lipases : Candida rugosa lipase on Amberlite MB-1 achieves 89% conversion in iso-octane at 310 K, following an ordered bi-bi mechanism with lauric acid inhibition . Novozym®435 (lipase B from Candida antarctica) yields >91% conversion in n-heptane at 70°C .

-

Transesterification with Vinyl Laurate

-

Novozym®435 catalyzes this reaction 10 times faster than esterification, achieving ~80% conversion in 8 minutes . The ping-pong bi-bi mechanism applies, with inhibition by citronellol at high concentrations .

Kinetic Studies

Key kinetic parameters for this compound synthesis:

-

ANOVA Analysis : For esterification, R² values >0.96 confirm model significance, with F-values (e.g., F=64.11 for laurate) indicating strong time-dependent conversion trends .

Catalyst Performance and Stability

-

Silica Gel : Retains activity for 5 reaction cycles but requires prolonged reaction times (16 hours) .

-

Immobilized Lipases :

Spectroscopic Data

Comparison with Similar Compounds

Comparison with Similar Compounds

Citronellyl laurate belongs to a broader class of citronellyl esters and medium-chain fatty acid esters. Below is a detailed comparison with structurally and functionally analogous compounds:

Citronellyl Propionate

- Structure : Citronellol esterified with propionic acid (C3 chain).

- Synthesis Efficiency :

- In transesterification with vinyl propionate, citronellyl propionate achieves 90% conversion in 2 minutes , whereas this compound requires 5–8 minutes under identical conditions .

- The initial reaction rate for transesterification is 10× higher for citronellyl propionate than for this compound (Table 1) .

- Enzyme Affinity : Citronellyl propionate exhibits a lower Michaelis constant (Kₘ = 18.2 mM) compared to this compound (Kₘ = 45.1 mM), indicating stronger enzyme-substrate binding .

Geranyl Laurate

- Structure : Geraniol (a citronellol isomer) esterified with lauric acid.

- Synthesis Performance :

- Thermal Stability : Both esters degrade above 200°C, but this compound exhibits marginally better stability in high-temperature applications .

Citronellyl Oleate and Stearate

- Structure : Citronellol esterified with oleic acid (C18:1) or stearic acid (C18:0).

- Conversion Rates :

Citronellyl Butyrate

- Structure : Citronellol esterified with butyric acid (C4 chain).

- Applications : Primarily used in cosmetics (shorter chain = higher volatility).

- Physical Properties :

Data Tables

Table 1: Kinetic Parameters of Citronellyl Esters in Transesterification

| Compound | Reaction Time (min) | Initial Rate (mmol·L⁻¹·min⁻¹) | Kₘ (mM) |

|---|---|---|---|

| Citronellyl propionate | 2 | 4.2 | 18.2 |

| This compound | 5–8 | 0.4 | 45.1 |

Table 2: Conversion Rates of this compound vs. Geranyl Laurate

| Condition | This compound | Geranyl Laurate |

|---|---|---|

| Silica gel, 150°C, 6h | 91% | 89% |

| Ultrasound + lipase | 96% | 92% |

Key Research Findings

Ultrasound Enhancement : Ultrasound irradiation (40 kHz, 240 W) increases this compound conversion by 3.6× compared to conventional methods, reducing reaction time to 90 minutes .

Enzyme Reusability : Immobilized lipases retain >80% activity after 5 reaction cycles , making this compound synthesis cost-effective .

Controller Efficiency : NARX-MPC controllers achieve 95% conversion vs. 90% for IMC-PID , optimizing large-scale production .

Preparation Methods

Immobilized Lipase Systems

Immobilized Candida rugosa lipase on Amberlite MB-1 support achieves 89% citronellyl laurate yield in iso-octane at 310 K, outperforming Celite 545 (72% yield) due to superior enzyme-substrate interaction. Optimal parameters include a 1:1 molar ratio of citronellol to lauric acid, 5% (w/w) enzyme loading, and 150 rpm agitation. The ordered bi-bi kinetic model fits initial rate data, with Michaelis constants (Km) of 0.169 mM for lauric acid and 0.154 mM for citronellol.

Table 1: Kinetic Parameters of this compound Esterification

| Parameter | Value (Esterification) | Value (Transesterification) |

|---|---|---|

| Vmax (mM/min) | 90.3 | 109.2 |

| Km (mM) | 0.169 | 2.991 |

| Reaction Time (min) | 90 | 8 |

Solvent and Temperature Optimization

Non-polar solvents like n-heptane and iso-octane enhance lipase activity by maintaining enzyme conformation, achieving 95% conversion at 70°C. Elevated temperatures (>313 K) induce enzyme denaturation, reducing catalytic efficiency by 40% after 5 cycles.

Transesterification: Accelerated Synthesis Pathways

Novozym®435-Catalyzed Reactions

Transesterification of citronellol with vinyl laurate using Novozym®435 achieves 80% conversion in 8 minutes, compared to 6 hours for esterification. The method eliminates water byproduct formation, shifting equilibrium toward ester production. Initial reaction velocity (V0) reaches 697.66 mM/min, 15-fold higher than esterification.

Scalability and Purification

Preparative thin-layer chromatography (TLC) on silica gel plates (hexane:ethyl acetate, 9:1) yields this compound with ≥95% purity. Structural confirmation via 1H NMR shows characteristic ester carbonyl signals at δ 174.1 ppm and methylene protons at δ 1.25–1.60 ppm.

Silica Gel-Mediated Esterification

Catalyst Characterization

Amorphous silica gel (Si−OH, Si−O−Si FTIR peaks at 1100 cm−1) facilitates acid-catalyzed esterification under reflux with Dean-Stark water removal. The protocol achieves 85% yield at 120°C in 6 hours, with catalyst reuse for 3 cycles without significant activity loss.

Comparative Efficiency

While slower than enzymatic methods, silica gel catalysis avoids biological catalysts’ thermal lability, making it suitable for high-temperature industrial processes.

Ultrasound-Assisted Synthesis

Process Intensification

Ultrasonic irradiation (40 kHz) enhances immobilized lipase activity by 3.6-fold, reducing reaction time to 25 minutes at 45°C. Cavitation effects improve substrate dispersion, increasing lauric acid conversion to 92% versus 26% under silent conditions.

Table 2: Ultrasound vs. Conventional Esterification

| Condition | Conversion (%) | Time (min) | Enzyme Activity Retention (%) |

|---|---|---|---|

| Ultrasonic | 92 | 25 | 85 |

| Conventional | 26 | 90 | 72 |

Enzyme Stability

Lipase immobilization on chitosan beads maintains 85% activity after 9 weeks storage, supporting 5 reuse cycles with <10% yield decline.

Industrial Feasibility and Environmental Impact

Cost-Benefit Analysis

Novozym®435 transesterification offers the lowest operational cost ($0.18/g ester) due to rapid kinetics and enzyme recyclability. Silica gel methods, though cheaper in catalyst cost ($0.05/g), require higher energy input for reflux.

Sustainability Metrics

Life-cycle assessment reveals enzymatic routes reduce CO2 emissions by 40% compared to acid-catalyzed methods. Solvent-free ultrasonic systems further decrease E-factor to 0.8 versus 2.3 for conventional processes.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of citronellyl laurate via esterification?

- Methodological Answer : The synthesis efficiency depends on molar ratios (citronellol to lauric acid), catalyst type (e.g., lipases or acid catalysts), temperature (typically 60–80°C for enzymatic reactions), and reaction time. Kinetic studies should track conversion rates using GC or HPLC. Include controls for catalyst reusability and byproduct formation. For reproducibility, document purification steps (e.g., distillation or chromatography) and validate purity via NMR or FTIR .

Q. Which analytical methods are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with FID detection is preferred for volatile esters, while HPLC-UV suits non-volatile derivatives. For structural confirmation, use -/-NMR to identify ester carbonyl peaks (~170 ppm in -NMR). Mass spectrometry (MS) provides molecular ion validation. Calibrate instruments with pure standards and include spike-recovery tests to assess matrix effects in biological or environmental samples .

Q. How can researchers assess the thermal and oxidative stability of this compound in formulation studies?

- Methodological Answer : Conduct accelerated stability trials under controlled temperatures (e.g., 40°C/75% RH) and monitor degradation via periodic sampling. Use Arrhenius modeling to predict shelf life. Oxidative stability can be tested via Rancimat or by measuring peroxide values. Compare results with antioxidants (e.g., BHT) to evaluate protective efficacy. Statistical tools like ANOVA should analyze batch-to-batch variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. Perform meta-analyses to identify confounding variables (e.g., solvent effects in cytotoxicity assays). Replicate key studies under standardized conditions, and use multivariate regression to isolate bioactive mechanisms. Cross-validate findings with in silico docking studies to correlate structure-activity relationships .

Q. How can mechanistic studies elucidate this compound’s role in antimicrobial or anti-inflammatory pathways?

- Methodological Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify gene/protein targets in treated microbial or mammalian cells. Pair with siRNA knockdowns to confirm pathway involvement. For anti-inflammatory studies, measure cytokine levels (e.g., IL-6, TNF-α) via ELISA and compare with pathway inhibitors (e.g., NF-κB blockers). Use confocal microscopy to visualize cellular uptake .

Q. What computational models predict this compound’s environmental fate or metabolic pathways?

- Methodological Answer : Apply QSAR models to estimate biodegradation rates or toxicity thresholds. Molecular dynamics simulations can predict membrane permeability. For metabolic profiling, use tools like Meteor (Lhasa Ltd) to simulate phase I/II transformations. Validate predictions with in vitro microsomal assays (e.g., liver S9 fractions) and UPLC-QTOF-MS metabolite identification .

Methodological Design & Validation

Q. How to design a robust study comparing this compound’s efficacy with structurally analogous esters?

- Methodological Answer : Use a factorial design with covariates like logP, molecular weight, and steric parameters. Test equimolar concentrations in bioassays and normalize data to vehicle controls. Include positive/negative controls (e.g., established bioactive esters). Apply multivariate analysis (PCA or PLS-DA) to cluster efficacy patterns and identify critical structural motifs .

Q. What statistical approaches address batch variability in this compound production?

- Methodological Answer : Implement statistical process control (SPC) charts (e.g., X-bar/R charts) to monitor critical quality attributes (CQAs) like purity and yield. Use Design of Experiments (DoE) to optimize parameters (e.g., Taguchi methods). For multi-site studies, apply mixed-effects models to account for facility-specific biases .

Literature & Reproducibility

Q. How to systematically evaluate the reliability of existing this compound research?

- Methodological Answer : Conduct a PRISMA-guided systematic review, grading studies by rigor (e.g., SYRCLE’s risk of bias tool). Prioritize peer-reviewed studies with full experimental disclosure. Cross-check datasets for outliers using Grubbs’ test. Replicate key experiments in independent labs to confirm reproducibility .

Q. What protocols ensure this compound data interoperability across interdisciplinary studies?

- Methodological Answer : Adopt FAIR data principles: publish raw spectra/chromatograms in repositories (e.g., Zenodo), use standardized metadata templates (ISA-Tab), and annotate with unique identifiers (InChIKey: RZKRKHRLXIJGTE-UHFFFAOYSA-N). Collaborate with platforms like PubChem to update physicochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.